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Cat. No.: B3248777 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
The dipeptide γ-glutamyl-leucine (γ-Glu-Leu) has emerged as a significant molecule in the field

of taste modulation. Primarily recognized for its "kokumi" taste contribution, γ-Glu-Leu, while

nearly tasteless on its own, enhances the perception of other tastes, particularly umami and

saltiness. This attribute makes it a molecule of interest for the food industry in developing

flavor-enhanced and sodium-reduced products, as well as for researchers studying taste

receptor mechanisms.

These application notes provide a comprehensive overview of the use of γ-Glu-Leu in taste

modulation studies, complete with detailed experimental protocols for sensory evaluation, in

vitro cell-based assays, and in vivo animal studies.

Overview of γ-Glu-Leu and its Taste Modulating
Properties
γ-Glu-Leu is a naturally occurring dipeptide found in various foods, including beans.[1][2] It is a

key contributor to the "kokumi" sensation, a Japanese term that describes a rich, full-bodied,

and mouth-filling taste that is distinct from the five basic tastes (sweet, sour, salty, bitter, and

umami). The primary mechanism of action for γ-Glu-Leu and other kokumi peptides is the

activation of the calcium-sensing receptor (CaSR), which is expressed in taste bud cells.[3]

Additionally, studies have shown that γ-Glu-Leu can synergistically enhance the umami taste
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by interacting with the T1R1/T1R3 umami taste receptor.[4][5] This dual-action mechanism

makes it a versatile tool for taste modulation.

Key Applications:
Umami Enhancement: Amplifying the savory taste of monosodium glutamate (MSG) and

other umami substances.

Saltiness Enhancement: Increasing the perception of saltiness, allowing for sodium reduction

in food products.[6]

Overall Flavor Improvement: Contributing to a more complex and long-lasting flavor profile in

various food matrices.[7][1][2]

Quantitative Data on Taste Modulation by γ-Glu-Leu
The following tables summarize the quantitative data from various studies on the taste-

modulating effects of γ-Glu-Leu and related compounds.

Table 1: Taste Thresholds of γ-Glutamyl Peptides

Compound
Threshold in Water
(mmol/L)

Threshold in
Savory Matrix (e.g.,
chicken broth)
(mmol/L)

Sensory Quality in
Water

γ-Glu-Leu 3.3 - 9.4 Significantly lower
Faint astringent

sensation[7][1][2]

γ-Glu-Val 3.3 - 9.4 Significantly lower
Faint astringent

sensation[7][1][2]

γ-Glu-Cys-β-Ala 3.3 - 9.4

Decreased by a factor

of 32 in a binary

mixture of glutamic

acid and sodium

chloride

Faint astringent

sensation[7][1][2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://experiments.springernature.com/articles/10.1007/978-1-4939-2812-5_15
https://acs.digitellinc.com/p/s/saltiness-enhancement-through-the-synergism-of-pyroglutamyl-peptide-mixtures-526359
https://pmc.ncbi.nlm.nih.gov/articles/PMC5490520/
https://pubs.acs.org/doi/10.1021/acs.jafc.2c06237
https://pmc.ncbi.nlm.nih.gov/articles/PMC6018886/
https://www.researchgate.net/figure/Mean-and-SE-of-saltiness-A-and-palatability-B-VAS-ratings-obtained-from-the-sensory_fig1_338896811
https://pubs.acs.org/doi/10.1021/acs.jafc.2c06237
https://pmc.ncbi.nlm.nih.gov/articles/PMC6018886/
https://www.researchgate.net/figure/Mean-and-SE-of-saltiness-A-and-palatability-B-VAS-ratings-obtained-from-the-sensory_fig1_338896811
https://pubs.acs.org/doi/10.1021/acs.jafc.2c06237
https://pmc.ncbi.nlm.nih.gov/articles/PMC6018886/
https://www.researchgate.net/figure/Mean-and-SE-of-saltiness-A-and-palatability-B-VAS-ratings-obtained-from-the-sensory_fig1_338896811
https://pubs.acs.org/doi/10.1021/acs.jafc.2c06237
https://pmc.ncbi.nlm.nih.gov/articles/PMC6018886/
https://www.researchgate.net/figure/Mean-and-SE-of-saltiness-A-and-palatability-B-VAS-ratings-obtained-from-the-sensory_fig1_338896811
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3248777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Umami Enhancement by γ-Glutamyl Peptides in the Presence of MSG

Peptide
Combination

Concentration
Range (mM, 1:1
ratio with MSG)

Increase in Umami
Taste Score (times)

Increase in
Cholecystokinin
(CCK) Secretion
(%)

γ-Glu-Leu + MSG 1 - 15
0.218 ± 0.015 - 1.216

± 0.031

41.41 ± 6.46 - 201.16

± 12.91[5]

γ-Glu-Val + MSG 1 - 15
0.218 ± 0.015 - 1.216

± 0.031

41.41 ± 6.46 - 201.16

± 12.91[5]

γ-Glu-γ-Glu-Val +

MSG
1 - 15

0.218 ± 0.015 - 1.216

± 0.031

41.41 ± 6.46 - 201.16

± 12.91[5]

Experimental Protocols
Sensory Evaluation of Taste Modulation
Objective: To quantify the effect of γ-Glu-Leu on the perception of umami and saltiness in

human subjects.

Methodology: Quantitative Descriptive Analysis (QDA)

Panelist Selection and Training:

Recruit 10-15 panelists who are non-smokers and have good sensory acuity.

Train panelists to recognize and rate the intensity of the five basic tastes (sweet, sour,

salty, bitter, umami) and the kokumi sensation (mouthfulness, thickness, and continuity).

Use standard solutions of sucrose, citric acid, sodium chloride, caffeine, and MSG for

basic taste training. For kokumi training, use a baseline chicken or vegetable broth with

and without the addition of a known kokumi substance like glutathione or γ-Glu-Val-Gly.[8]

Sample Preparation:
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Umami Enhancement: Prepare a baseline umami solution (e.g., 0.5% MSG in deionized

water or a simple chicken broth). Prepare test samples by adding varying concentrations

of γ-Glu-Leu (e.g., 0.1, 0.5, 1.0, 5.0 mM) to the baseline solution.

Saltiness Enhancement: Prepare a baseline salt solution (e.g., 0.5% NaCl in deionized

water). Prepare test samples by adding varying concentrations of γ-Glu-Leu (e.g., 0.1, 0.5,

1.0, 5.0 mM) to the baseline solution. A control sample with a higher salt concentration

(e.g., 0.7% NaCl) can be used as a reference for enhanced saltiness.

Evaluation Procedure:

Present samples to panelists in a randomized and blind manner.

Instruct panelists to rinse their mouths with deionized water before and between each

sample.

Ask panelists to rate the intensity of specific attributes (e.g., umami intensity, saltiness

intensity, mouthfulness, thickness, long-lastingness) on a 9-point structured scale (1 = not

perceptible, 9 = extremely intense).[7]

A visual analog scale (VAS) from 0 to 100 mm can also be used for intensity ratings.[1][2]

Data Analysis:

Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant

differences in the intensity ratings between the baseline and the γ-Glu-Leu-containing

samples.

Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations of γ-Glu-Leu

produce a significant enhancement.
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Preparation Evaluation Analysis

Panelist Training Sample Preparation Blind Tasting Intensity Rating Data Collection Statistical Analysis

HEK293 Cell Culture

Transfection with Taste Receptors
(T1R1/T1R3 or CaSR)

Calcium Dye Loading
(e.g., Fura-2 AM)

Stimulation with γ-Glu-Leu
(± MSG)

Fluorescence Imaging

Data Analysis
(Dose-Response Curve, EC50)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3248777?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3248777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

